3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF4N4O2S/c15-10-5-9(2-3-11(10)16)26(24,25)20-6-13-22-21-12-4-1-8(7-23(12)13)14(17,18)19/h2-3,5,8,20H,1,4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTPNPOMUWGWQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF4N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a novel compound with significant potential in medicinal chemistry. Its unique structure incorporates a triazole moiety known for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₁₃ClF₄N₄O₂S
- Molecular Weight : 412.8 g/mol
- CAS Number : 2034520-04-0
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to triazoles. The presence of the triazolo moiety in this compound suggests potential activity against various pathogens. Research indicates that compounds containing similar structures exhibit significant antibacterial and antifungal activities.
-
Antibacterial Activity :
- A study reported that derivatives of triazole demonstrated effectiveness against Gram-positive and Gram-negative bacteria. Specifically, compounds with a trifluoromethyl group showed enhanced activity against resistant strains such as Escherichia coli and Staphylococcus aureus .
- The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 6.25 to 25 mg/mL against various bacterial strains .
- Antifungal Activity :
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds with structural similarities to the target compound have shown cytotoxic effects on various cancer cell lines.
-
Mechanism of Action :
- Triazole derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, they may act as inhibitors of DNA synthesis or interfere with cell cycle regulation .
- The ability of these compounds to induce apoptosis in malignant cells has been documented in several studies .
- Case Studies :
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their chemical structure. Key features that contribute to their efficacy include:
- Substituents on the Triazole Ring : The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity.
- Sulfonamide Group : This moiety is known for its role in increasing solubility and bioavailability, which can enhance pharmacological effects .
Comparative Analysis
| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| Target Compound | Potentially effective (MIC 6.25–25 mg/mL) | Moderate efficacy | Significant cytotoxicity against MCF-7 |
| Related Triazole Derivative | Effective against resistant strains | Effective against Candida species | Potent against multiple cancer cell lines |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its closest analogs:
*Calculated based on structural analysis and comparison with .
Structural and Functional Insights:
Benzene Ring Modifications: The target’s 3-chloro-4-fluoro substitution contrasts with the oxazole (polar heterocycle) in and the mono-chloro in . ’s compound retains the chloro-fluoro motif but lacks the triazolopyridine scaffold, emphasizing the importance of the bicyclic system in target engagement .
Triazolopyridine Core: The 6-CF₃ position in the target vs. 7-CF₃ in may influence scaffold rigidity and binding pocket compatibility. Replacement of the triazolopyridine with a triazole-alkyl chain () eliminates the fused bicyclic system, likely reducing target affinity .
Sulfonamide Linker :
- The methylene (-CH₂-) bridge in the target and –5 provides spatial separation between the benzene and triazolopyridine, whereas ’s alkyl chain introduces torsional flexibility, possibly affecting pharmacokinetics .
Trifluoromethyl Impact :
- CF₃ groups in all analogs enhance lipophilicity and metabolic stability. Positional differences (6 vs. 7) may subtly modulate electronic effects on the triazolopyridine’s nitrogen lone pairs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
